N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
Description
Historical Development of Pyrazolo[3,4-d]pyrimidine Scaffold in Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry due to its structural mimicry of purine nucleobases, enabling competitive binding to ATP pockets in kinase domains. Early synthetic efforts, such as the condensation of ethoxymethylene malononitrile with phenylhydrazine to form 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, laid the groundwork for derivatization strategies. By the 2010s, researchers optimized this scaffold for kinase inhibition, particularly targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VGFR).
A key advancement involved introducing substituents at the 4-position of the pyrazolo[3,4-d]pyrimidine core. For instance, 4-anilino derivatives demonstrated enhanced EGFR inhibitory activity (IC50 = 0.016 µM against EGFRWT) compared to aliphatic analogs. The scaffold’s versatility is evidenced by its application across multiple therapeutic areas, including antiviral, anti-inflammatory, and antiproliferative agents.
Table 1: Key Pyrazolo[3,4-d]pyrimidine Derivatives and Their Targets
| Compound | Target Kinase | IC50 (µM) | Source |
|---|---|---|---|
| 12b | EGFRWT | 0.016 | |
| 5i | VGFR2 | 7.60 | |
| 8 | EGFRT790M | 0.563 |
Emergence of Thiophene Carboxamide-Containing Bioactive Molecules
Thiophene carboxamide moieties have gained prominence in drug design due to their dual capacity for hydrophobic interactions and hydrogen bonding. The planar thiophene ring enables π-π stacking with aromatic residues in kinase active sites, while the carboxamide group participates in critical hydrogen bonds with backbone amides. In the context of pyrazolo[3,4-d]pyrimidine hybrids, thiophene carboxamide derivatives have shown improved cellular permeability compared to bulkier aromatic systems.
Recent studies demonstrate that the electron-rich thiophene ring enhances binding affinity to kinase hinge regions. For example, molecular docking analyses reveal that thiophene-containing analogs form stable complexes with EGFR’s Met793 residue through sulfur-mediated van der Waals interactions. This structural feature likely contributes to the compound’s ability to overcome T790M resistance mutations in EGFR.
Significance of Piperazinyl Linkers in Drug Discovery
Piperazine linkers serve as conformational spacers that optimize spatial orientation between pharmacophoric elements while improving aqueous solubility. In the target compound, the 4-(pyrimidin-2-yl)piperazine moiety bridges the pyrazolo[3,4-d]pyrimidine core and the thiophene carboxamide, enabling simultaneous engagement with hydrophobic pockets and polar kinase residues.
Structure-activity relationship (SAR) studies highlight piperazine’s role in mitigating efflux pump-mediated resistance. Derivatives with N-arylpiperazine substituents exhibit 3.8-fold lower P-glycoprotein binding compared to non-piperazine analogs. Additionally, the basic nitrogen in piperazine facilitates salt formation, addressing solubility challenges inherent to pyrazolo[3,4-d]pyrimidine scaffolds.
Table 2: Impact of Piperazine Linkers on Pharmacokinetic Properties
| Property | With Piperazine | Without Piperazine |
|---|---|---|
| Aqueous Solubility (µg/mL) | 89.4 | 12.1 |
| Plasma Stability (t1/2, h) | 6.7 | 2.3 |
| cLogP | 2.1 | 3.8 |
Current Research Landscape and Knowledge Gaps
Despite advances in pyrazolo[3,4-d]pyrimidine chemistry, three critical gaps persist:
- Resistance Mechanisms : Second-generation TKIs face EGFRT790M and EGFRC797S mutations, reducing clinical efficacy.
- Solubility Limitations : The scaffold’s inherent hydrophobicity (cLogP >3) complicates formulation and oral bioavailability.
- Target Selectivity : Off-target effects on ABL1 and SRC kinases remain problematic at therapeutic concentrations.
Recent efforts focus on hybrid molecules combining pyrazolo[3,4-d]pyrimidine with solubilizing groups like thiophene carboxamides. For instance, prodrug strategies employing phosphate esters at the 4-amino position increased aqueous solubility by 7.4-fold without compromising kinase affinity.
Research Objectives and Theoretical Framework
This compound’s design addresses the aforementioned gaps through three strategic objectives:
- Kinase Selectivity Optimization : Leverage pyrimidine-piperazine interactions to enhance EGFR/VGFR2 selectivity over ABL1 (theoretical Kd = 8.2 nM vs. 142 nM).
- Solubility Enhancement : Utilize the thiophene carboxamide’s ionizable carbonyl to improve pH-dependent solubility (calculated pKa = 4.7).
- Resistance Mitigation : Design bulk-tolerant substituents that maintain binding to mutated EGFR domains through induced-fit docking simulations.
The theoretical framework integrates molecular docking studies with free energy perturbation calculations to predict binding modes against EGFRWT and EGFRT790M. Preliminary models suggest the pyrimidinylpiperazine group occupies the hydrophobic back pocket, while the thiophene carboxamide extends toward the ribose-binding region.
Properties
IUPAC Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N9OS/c30-19(16-3-1-12-31-16)21-6-7-29-18-15(13-26-29)17(24-14-25-18)27-8-10-28(11-9-27)20-22-4-2-5-23-20/h1-5,12-14H,6-11H2,(H,21,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMVELFRYUVJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CS4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N9OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
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Formation of Pyrimidine and Piperazine Intermediates: : The initial step involves the synthesis of pyrimidine and piperazine intermediates. These intermediates are often prepared through nucleophilic substitution reactions, where a pyrimidine derivative reacts with a piperazine derivative under basic conditions .
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Construction of Pyrazolo[3,4-d]pyrimidine Core: : The next step involves the formation of the pyrazolo[3,4-d]pyrimidine core. This is typically achieved through cyclization reactions, where the pyrimidine and piperazine intermediates undergo intramolecular cyclization in the presence of a suitable catalyst .
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Attachment of Thiophene-2-carboxamide Moiety: : The final step involves the attachment of the thiophene-2-carboxamide moiety to the pyrazolo[3,4-d]pyrimidine core. This is usually done through amide bond formation reactions, where the carboxylic acid group of thiophene-2-carboxylic acid reacts with the amine group of the pyrazolo[3,4-d]pyrimidine intermediate in the presence of a coupling reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include:
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Batch Reactors: : Large-scale batch reactors are used to carry out the multi-step synthesis. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to ensure efficient production .
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Continuous Flow Reactors: : Continuous flow reactors are also employed for the industrial production of this compound. These reactors offer advantages such as improved reaction control, higher efficiency, and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, where the thiophene moiety is oxidized to form sulfoxides or sulfones .
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Reduction: : Reduction reactions can be performed on the pyrimidine and pyrazolo[3,4-d]pyrimidine rings, leading to the formation of dihydro derivatives .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the piperazine moiety is substituted with other nucleophiles .
Common Reagents and Conditions
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Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) .
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Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions .
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Substitution: : Nucleophiles such as amines, thiols, and halides are used in substitution reactions .
Major Products
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Oxidation: : Sulfoxides and sulfones are the major products formed from oxidation reactions .
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Reduction: : Dihydro derivatives are the major products formed from reduction reactions .
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Substitution: : Substituted derivatives with various functional groups are the major products formed from substitution reactions .
Scientific Research Applications
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
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Biology: : The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in biological studies to investigate its effects on different biological systems .
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Medicine: : The compound is being explored for its potential therapeutic applications. It has shown promise as a lead compound in the development of new drugs for the treatment of various diseases .
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Industry: : The compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
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Molecular Targets: : The compound targets specific enzymes and receptors in biological systems. For example, it inhibits the activity of certain kinases and enzymes involved in cell signaling pathways .
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Pathways Involved: : The compound modulates various cellular pathways, including apoptosis, cell proliferation, and inflammation. It affects the expression of genes and proteins involved in these pathways .
Comparison with Similar Compounds
Example 62:
2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (from ) differs in two regions:
- Pyrimidine substituent : A 5-methylthiophen-2-yl group replaces the ethylthiophene-2-carboxamide chain.
- Core extension : Incorporates a chromen-4-one moiety instead of a piperazine-pyrimidine group.
These changes result in a higher molecular weight (560.2 g/mol vs. ~550 g/mol estimated for the target compound) and a melting point of 227–230°C, suggesting altered crystallinity and solubility .
MK22 ():
3-(thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one shares a piperazine ring but substitutes the pyrimidin-2-yl group with a trifluoromethylphenyl moiety.
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physical Property Comparison
*Estimated based on structural analogs.
Key Observations:
- Thiophene vs. Chromenone: Example 62’s chromenone group introduces rigidity and aromaticity, which may reduce solubility compared to the target compound’s flexible ethylthiophene-carboxamide chain .
NMR-Based Structural Insights
highlights the utility of NMR chemical shifts in identifying substituent locations. For example, compounds with pyrazolo[3,4-d]pyrimidine cores (e.g., Rapa analogs) show distinct chemical shift changes in regions A (positions 39–44) and B (positions 29–36) when substituents are modified. The target compound’s ethylthiophene-carboxamide side chain would likely induce shifts in these regions, analogous to the perturbations observed in ’s Figure 6 .
Implications of Lumping Strategies
’s lumping strategy groups compounds with similar cores or substituents to predict shared properties. The target compound could be grouped with other pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 62) due to its core structure, enabling simplified modeling of reactivity or bioavailability. However, divergent substituents (e.g., carboxamide vs. thioether linkers) necessitate individualized evaluation for SAR refinement .
Biological Activity
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a multi-ring structure incorporating a thiophene moiety, a piperazine unit, and a pyrazolo[3,4-d]pyrimidine scaffold. Its molecular formula is with a molecular weight of approximately 354.43 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines.
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Mechanism of Action :
- The compound acts as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), with IC50 values ranging from 0.3 to 24 µM depending on the specific derivative tested .
- Molecular docking studies suggest that the pyrazolo[3,4-d]pyrimidine core can effectively bind to the ATP-binding sites of these receptors, thereby blocking downstream signaling pathways critical for tumor proliferation and survival.
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Case Studies :
- In MCF-7 breast cancer cells, the compound induced apoptosis and inhibited cell migration, demonstrating its potential as an effective anticancer agent .
- Another study highlighted that specific derivatives showed enhanced cytotoxicity against HCT-116 colon cancer cells when compared to standard chemotherapeutics like Doxorubicin .
Neuropharmacological Effects
The piperazine component is known for its psychoactive properties. Compounds with similar structures have been investigated for their effects on monoamine oxidase (MAO) activity.
- Inhibitory Activity :
- Some derivatives have shown selective inhibition of MAO-A and MAO-B, which are crucial in the metabolism of neurotransmitters such as serotonin and dopamine. For example, certain piperazine derivatives exhibited IC50 values indicating potent MAO inhibition .
- This suggests potential applications in treating mood disorders and neurodegenerative diseases.
Summary of Biological Activities
| Activity | Target | IC50 Range (µM) | Effect |
|---|---|---|---|
| Anticancer | EGFR/VEGFR | 0.3 - 24 | Inhibition of tumor growth and apoptosis |
| Neuropharmacological | MAO-A/MAO-B | Varies | Potential antidepressant effects |
Q & A
Q. Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or THF | Enhances solubility of intermediates |
| Temperature | 60–80°C | Prevents side reactions |
| Catalyst | Triethylamine | Accelerates amide coupling |
Basic: How is structural characterization performed for this compound, and what analytical techniques are critical?
Answer:
Characterization relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.0–8.5 ppm for pyrimidine/thiophene) and aliphatic signals (δ 3.0–4.5 ppm for piperazine) .
- X-ray Crystallography : Resolves piperazine-pyrimidine dihedral angles and hydrogen-bonding networks, critical for confirming stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Basic: What in vitro assays are used to evaluate biological activity, and how are they designed?
Answer:
Common assays include:
- Kinase Inhibition : ATP-competitive binding assays using purified kinases (e.g., EGFR or VEGFR2) with IC₅₀ determination via fluorescence polarization .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess proliferation inhibition .
Experimental Design : - Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only controls.
- Dose-Response : Test concentrations spanning 0.1–100 µM to capture dynamic range .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Answer:
SAR studies focus on:
- Substituent Modification : Replacing the pyrimidin-2-yl group with bulkier substituents (e.g., quinazoline) to enhance target affinity .
- Molecular Modeling : Docking simulations (e.g., AutoDock Vina) predict interactions with kinase active sites, guiding rational design .
Key Findings : - The thiophene carboxamide moiety is critical for membrane permeability .
- Piperazine flexibility impacts binding kinetics to G-protein-coupled receptors .
Advanced: What pharmacokinetic challenges arise with this compound, and how can they be addressed?
Answer:
Challenges :
- Rapid Clearance : Observed in rodent models due to hepatic metabolism of the piperazine ring .
- Low Oral Bioavailability : Limited by poor solubility (<10 µg/mL in PBS) .
Q. Mitigation Strategies :
- Prodrug Design : Introduce ester prodrugs to enhance solubility .
- Nanoparticle Encapsulation : Use PEGylated liposomes to prolong circulation half-life .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often stem from assay variability:
- Source of Variance : Differences in cell line passage number, serum concentration, or incubation time .
- Resolution Steps :
- Replicate experiments under standardized conditions (e.g., 10% FBS, 48h incubation).
- Validate targets via siRNA knockdown or CRISPR-Cas9 to confirm on-mechanism effects .
Advanced: What analytical challenges exist in characterizing this compound, and how are they managed?
Answer:
Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
